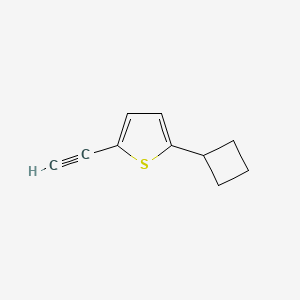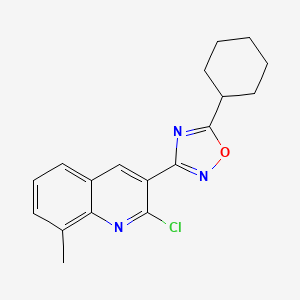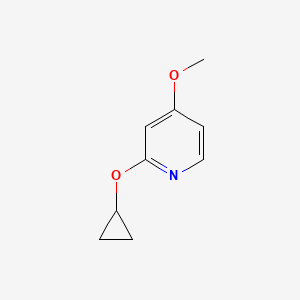
2-Cyclobutyl-5-ethynylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-5-ethynylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclobutyl group at the 2-position and an ethynyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-ethynylthiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the heterocyclization of appropriate substrates, such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling. This method is favored due to its functional group tolerance and environmentally benign nature .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-5-ethynylthiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-5-ethynylthiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-Ethynylthiophene
Comparison
2-Cyclobutyl-5-ethynylthiophene is unique due to the presence of both a cyclobutyl group and an ethynyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10S |
|---|---|
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-cyclobutyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-9-6-7-10(11-9)8-4-3-5-8/h1,6-8H,3-5H2 |
Clave InChI |
XRJJHWDKMSSGLE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(S1)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)


